Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-
Description
The compound “Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-” features a central ethanone backbone substituted with a 4-acetylpiperazinyl group and a 4-nitrophenyl moiety.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-11(18)15-6-8-16(9-7-15)14(19)10-12-2-4-13(5-3-12)17(20)21/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMULZNDMBQZROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- (CAS No. 1090361-16-2), is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C14H17N3O4
- Molecular Weight: 291.3 g/mol
- Purity: Typically around 95%
The compound features a piperazine ring, which is known for its interactions with various neurotransmitter receptors, as well as an acetyl group and a nitrophenyl moiety that enhance its chemical reactivity and biological activity .
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- exhibits its biological effects primarily through:
1. Interaction with Neurotransmitter Receptors:
- The piperazine moiety allows binding to serotonin and dopamine receptors, potentially influencing mood and cognitive functions .
- This interaction suggests possible applications in treating neurological disorders.
2. Enzyme Inhibition:
- The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways crucial for various biological processes .
Biological Activity
The biological activity of Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- has been evaluated in several studies:
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neuropharmacological Evaluation
A study investigated the effects of Ethanone on animal models exhibiting depressive behaviors. The results indicated significant improvement in mood-related behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain .
Case Study 2: Antimicrobial Testing
In vitro testing revealed that the compound inhibited the growth of several pathogenic bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .
Research Findings
Recent research has focused on the environmental impact and degradation pathways of Ethanone derivatives. A review by Vo et al. (2019) emphasized the importance of understanding the environmental behavior of pharmaceutical compounds, including their degradation products and toxicological effects .
Additionally, studies on advanced oxidation processes (AOPs) have explored the degradation kinetics of Ethanone under various conditions, providing insights into its environmental persistence and potential risks associated with its use .
Comparison with Similar Compounds
Structural Analogues with Piperazinyl and Nitrophenyl Groups
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n)
- Structure : Incorporates a sulfonylpiperazinyl group, a tetrazole-thio linker, and a 4-nitrophenyl substituent.
- Properties : Melting point 161–163°C, molecular weight 520.10640 g/mol.
1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3)
- Structure: Substituted with a trichlorophenoxy group instead of acetylpiperazinyl.
- Properties : Characterized via $^1$H NMR and $^{13}$C NMR, with a molecular formula $C{19}H{17}Cl3N2O_4$.
- Comparison: The trichlorophenoxy group increases lipophilicity, which may enhance membrane permeability compared to the acetylated piperazine in the target compound .
1-(4-((4-Methoxy-2-nitrophenyl)piperazin-1-yl)-2,2-diphenylethanone
- Structure: Features a diphenylethanone core and a 4-methoxy-2-nitrophenyl-piperazinyl group.
- Properties : Molecular formula $C{25}H{25}N3O4$, ChemSpider ID 717891-81-1.
Compounds with Nitrophenyl-Ethanone Backbones
Ethanone, 1-(4-Methoxyphenyl)-2-(4-Nitrophenyl)
- Structure: Lacks the piperazinyl group but retains the nitrophenyl-methoxyphenyl ethanone core.
- Properties : Molecular weight 271.27 g/mol, SMILES
COc1ccc(cc1)C(=O)Cc1ccc(cc1)[N+](=O)[O-].
2-Amino-1-(4-Nitrophenyl)Ethanone Hydrochloride
- Structure: Substituted with an amino group instead of piperazinyl-acetyl.
Pharmacologically Active Analogues
Indolyl-3-Ethanone-α-Thioethers (Antimalarial Agents)
- Examples: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC$_{50}$ = 8.2129).
- Comparison : The thioether linker and nitro groups contribute to high antimalarial activity (superior to chloroquine). The target compound’s acetylpiperazinyl group may offer similar electron-withdrawing effects but lacks the thioether motif .
Arylpiperazines (e.g., MK47/RTC536)
- Structure: 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone.
- Properties : Synthesized via HOBt/TBTU coupling, molecular weight 558.08339 g/mol.
- Comparison : The trifluoromethyl group enhances metabolic stability compared to the acetyl group in the target compound .
Preparation Methods
Stepwise Alkylation-Acylation Approach
The most widely documented method involves a two-step process:
Step 1: Synthesis of 2-Chloro-1-(4-nitrophenyl)ethanone Intermediate
1-(4-Nitrophenyl)piperazine reacts with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (Et₃N) acts as a base to neutralize HCl byproducts.
Reaction Conditions :
- Solvent : Dry DCM
- Temperature : 0–5°C (initial), room temperature (post-addition)
- Molar Ratio : 1:2 (1-(4-nitrophenyl)piperazine : chloroacetyl chloride)
- Time : 2 hours
Step 2: Nucleophilic Substitution with 1-Acetylpiperazine
The chloro intermediate undergoes substitution with 1-acetylpiperazine in chloroform under reflux. Excess 1-acetylpiperazine (1.5 equiv) ensures complete conversion.
Reaction Conditions :
Overall Yield : 65–72% (isolated via column chromatography).
One-Pot Synthesis Method
A streamlined one-pot protocol reduces intermediate isolation:
Procedure :
- Concurrent mixing of 1-(4-nitrophenyl)piperazine, chloroacetyl chloride, and 1-acetylpiperazine in acetonitrile.
- Addition of potassium carbonate (K₂CO₃) as a base.
- Reflux at 85°C for 12 hours.
Advantages :
Optimization of Reaction Conditions
Critical Parameters
Side Reactions and Mitigation
- Dimerization : Occurs at >90°C or excess chloroacetyl chloride. Controlled by maintaining stoichiometry and temperature.
- Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | - Aromatic protons (δ 8.14–6.82 ppm, 4-nitrophenyl) |
| - Piperazine protons (δ 3.71–3.33 ppm, acetylated N-CH₂)
| - Acetyl group (δ 2.10 ppm, singlet) |
| IR (KBr) | - C=O stretch (1641 cm⁻¹, ethanone)
| - NO₂ asymmetric stretch (1520 cm⁻¹) |
| HRMS | [M+H]⁺ calcd. for C₁₄H₁₇N₃O₄: 298.1142; found: 298.1138 |
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 56.38 | 56.15 |
| H | 5.03 | 4.91 |
| N | 14.73 | 14.66 |
Comparative Analysis of Synthetic Methods
| Metric | Stepwise Method | One-Pot Method |
|---|---|---|
| Yield | 65–72% | 78–83% |
| Purity | >99% (chromatography) | >97% (filtration) |
| Scalability | Limited by column steps | Suitable for bulk |
| Cost Efficiency | Moderate | High |
Industrial-Scale Production Considerations
Process Intensification
Regulatory Compliance
- Waste Management : Neutralization of HCl byproducts with NaOH to pH 6–8 prior to disposal.
- Safety Protocols : PPE (nitrile gloves, goggles) mandated for handling chloroacetyl chloride.
Emerging Methodologies
Microwave-Assisted Synthesis :
Enzymatic Acetylation :
- Catalyst : Candida antarctica lipase B (CAL-B).
- Advantage : Avoids toxic chloroacetyl chloride.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-nitrophenylacetyl derivatives with acetylpiperazine intermediates under reflux in aprotic solvents (e.g., DMF or THF) often achieves yields >75% . Catalytic agents like potassium carbonate or triethylamine are critical for activating the piperazinyl nitrogen. Variations in solvent polarity and temperature (80–120°C) significantly impact reaction kinetics and purity. Post-synthesis purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. For instance, NMR can confirm the presence of acetyl (δ 2.1–2.3 ppm) and nitrophenyl (δ 8.1–8.3 ppm) groups, while NMR identifies carbonyl (190–200 ppm) and aromatic carbons . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ at 372.12 g/mol). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended, with UV detection at 254 nm for nitroaromatic absorption .
Q. What solvent systems are optimal for dissolving this compound, and how does solubility affect experimental design?
- Methodological Answer : The compound exhibits limited solubility in aqueous buffers but dissolves readily in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane). For biological assays, pre-dissolution in DMSO followed by dilution in PBS (≤1% DMSO) minimizes solvent interference. Solubility profiles should be confirmed via spectrophotometric titration (e.g., λ_max = 300–320 nm for nitro groups) .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenyl and acetylpiperazinyl groups influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The electron-withdrawing nitro group deactivates the aryl ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution at meta/para positions. The acetylated piperazine acts as a weak electron donor, stabilizing intermediates in Ullmann or Buchwald-Hartwig couplings. Density functional theory (DFT) calculations can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) . Experimental validation via kinetic studies under varying pH and catalyst loads is advised.
Q. What contradictions exist in reported biological activity data, and how can researchers resolve them?
- Methodological Answer : Discrepancies in DNA-binding or enzyme inhibition assays (e.g., IC variability) may arise from differences in assay conditions (pH, ionic strength) or compound aggregation. For example, notes DNA photocleavage efficiency at 1 µg/mL under UV light, but reproducibility requires strict control of irradiation intensity (e.g., 365 nm, 10 mW/cm) and buffer composition. Use orthogonal assays (e.g., fluorescence quenching vs. gel electrophoresis) to confirm activity .
Q. What strategies mitigate degradation of this compound under physiological or storage conditions?
- Methodological Answer : The nitro group is prone to photoreduction, necessitating storage in amber vials at –20°C under inert gas (argon). Stability studies via accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS monitoring identify major degradants (e.g., nitroso or amine derivatives). Buffering agents (e.g., citrate) in aqueous solutions can suppress hydrolysis of the acetylpiperazinyl moiety .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., kinases or DNA topoisomerases) identifies key binding interactions. QSAR models trained on substituent effects (e.g., replacing nitro with cyano groups) predict bioavailability and toxicity. MD simulations (NAMD/GROMACS) assess conformational stability in binding pockets over 100-ns trajectories .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR spectral data reported for structurally similar analogs?
- Methodological Answer : Discrepancies in chemical shifts (e.g., acetyl vs. nitro group environments) may stem from solvent polarity or concentration effects. Compare spectra acquired under identical conditions (e.g., DMSO-d6, 25°C) and reference internal standards (TMS). For ambiguous peaks, 2D NMR techniques (HSQC, HMBC) resolve through-bond correlations .
Q. Why do toxicity profiles vary across studies, and what experimental parameters require standardization?
- Methodological Answer : Intraperitoneal LD values (e.g., 3 g/kg in mice ) depend on administration route, vehicle (oil vs. saline), and animal strain. Harmonize protocols per OECD guidelines: use ≥6 animals per dose group, monitor for 14 days, and employ histopathology to assess organ-specific effects. Cross-validate with in vitro cytotoxicity assays (e.g., HepG2 cells, MTT assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
